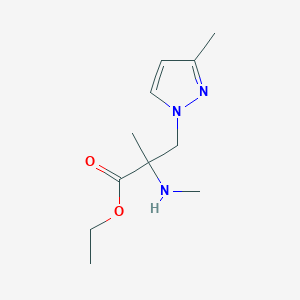

Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

CAS No.:

Cat. No.: VC18146688

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | ethyl 2-methyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate |

| Standard InChI | InChI=1S/C11H19N3O2/c1-5-16-10(15)11(3,12-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3 |

| Standard InChI Key | KWMFQXKWZIRRTH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)(CN1C=CC(=N1)C)NC |

Introduction

Ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a complex organic compound belonging to the class of pyrazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and analgesic properties, making them significant in scientific research and pharmaceutical applications.

Synthesis and Chemical Reactions

The synthesis of Ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate involves several key steps that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.

Chemical Reactivity

This compound can participate in various chemical reactions typical for esters and amines. The reactivity is influenced by steric hindrance introduced by the pyrazole ring and substituents, which may affect reaction rates and pathways.

Biological Activity and Mechanism of Action

Research indicates that compounds with similar structures often interact with receptors involved in pain signaling pathways, such as cyclooxygenase enzymes or other inflammatory mediators. Ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is believed to modulate pathways associated with pain and inflammation, although specific mechanisms may vary.

Research Findings and Applications

Ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is primarily used in scientific research and pharmaceutical applications due to its potential therapeutic effects. Its anti-inflammatory and analgesic properties make it a candidate for further investigation in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume